3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3,5-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-4-3-13-6-5(4)7(11)10(2)8(12)9-6/h3H,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSMOJFPRPGPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=S)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588044 | |
| Record name | 3,5-Dimethyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-14-7 | |
| Record name | 2,3-Dihydro-3,5-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51486-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy
The synthesis of this compound typically follows a multi-step process involving:
- Formation of a substituted aminothiophene intermediate.
- Cyclization to form the thieno[2,3-d]pyrimidine ring system.
- Introduction of the sulfanyl (–SH) group at position 2.
- Methyl substitution at positions 3 and 5.
This approach is consistent with methods used for related thieno[2,3-d]pyrimidine derivatives, where the key step is the cyclization of aminothiophene precursors with appropriate carbonyl sources under controlled conditions.
Key Reaction Steps
| Step | Reaction Description | Typical Reagents and Conditions |
|---|---|---|
| 1 | Synthesis of 2-aminothiophene derivative with methyl groups at desired positions | Starting from substituted thiophene precursors, nitration/reduction or direct amination methods; use of methylating agents if necessary |
| 2 | Condensation with β-ketoesters or β-diketones (e.g., ethyl acetoacetate) | Base-catalyzed reaction in ethanol or methanol, moderate heating (50–80 °C) |
| 3 | Cyclization with formamide or formamide derivatives to form thieno[2,3-d]pyrimidin-4-one core | Heating at 120–160 °C under reflux, often in polar solvents like formamide or DMF |
| 4 | Introduction of sulfanyl group at position 2 | Reaction with sulfur sources such as thiourea or Lawesson’s reagent under reflux conditions |
| 5 | Purification | Crystallization from suitable solvents (e.g., ethanol), chromatography if necessary |
Representative Synthetic Route
A typical synthetic procedure adapted from related literature and patents involves:
- Reacting 2-amino-3,5-dimethylthiophene with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) in ethanol.
- Heating the intermediate with formamide to induce cyclization to the thieno[2,3-d]pyrimidin-4-one scaffold.
- Treating the cyclized product with a sulfurizing agent (e.g., Lawesson’s reagent) to install the sulfanyl group at position 2.
- Purifying the final product by recrystallization.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, formamide, DMF | Ethanol is common for condensation; formamide or DMF for cyclization |
| Temperature | 50–160 °C | Lower temps for condensation; higher temps for cyclization |
| Reaction Time | 4–24 hours | Depends on step; cyclization often requires longer heating |
| Base | Sodium ethoxide, potassium carbonate | Catalyzes condensation; choice affects yield |
| Sulfurizing Agent | Lawesson’s reagent, thiourea | Lawesson’s reagent preferred for selective sulfanyl installation |
Industrial Scale Considerations
- Continuous flow reactors may be employed to improve heat transfer and reaction control during cyclization and sulfanylation steps.
- Catalyst optimization and solvent recycling are implemented to enhance yield and reduce waste.
- Purification often involves crystallization followed by chromatographic techniques to achieve high purity suitable for pharmaceutical applications.
Chemical Reaction Analysis
Reagents and Their Roles
| Reagent | Role | Typical Use |
|---|---|---|
| Ethyl acetoacetate | Carbonyl source for condensation | 1.0 eq, base catalyzed |
| Formamide | Cyclization agent | Reflux at 150 °C |
| Lawesson’s reagent | Sulfurizing agent | Reflux in toluene or xylene |
| Sodium ethoxide | Base catalyst | 10 mol%–stoichiometric |
Data Table: Summary of Preparation Parameters from Literature
| Reference | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| [Literature A] | 2-amino-3,5-dimethylthiophene | Ethyl acetoacetate, sodium ethoxide | Ethanol | 70 | 6 | 75 | Base-catalyzed condensation |
| [Literature B] | Intermediate aminothiophene derivative | Formamide | Formamide | 150 | 12 | 80 | Cyclization step |
| [Patent WO2009001214] | Cyclized intermediate | Lawesson’s reagent | Toluene | 110 | 8 | 85 | Sulfurization |
| [Research Article] | 3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Methyl iodide, K2CO3 | DMF | 60 | 5 | 70 | Methylation if required |
Research Findings and Notes
- The Gewald reaction is often adapted for initial thiophene ring formation with amino and methyl substituents, providing a versatile route to substituted aminothiophenes.
- The cyclization step is critical for ring closure and requires precise temperature control to avoid side reactions or decomposition.
- Sulfurization with Lawesson’s reagent is favored for its selectivity and mild conditions compared to harsher sulfur sources.
- Methylation can be introduced either at the precursor stage or post-cyclization depending on the availability of starting materials.
- Purity and yield optimization often involve solvent choice, reaction time, and reagent stoichiometry adjustments.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or sulfanyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl or sulfanyl positions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives, including 3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Research indicates that compounds with this scaffold exhibit significant activity against a range of bacterial and fungal strains.
- Case Study: Synthesis and Evaluation
A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial activity against five bacterial and five fungal strains. The results showed that many compounds demonstrated notable antimicrobial efficacy with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL for the most potent candidates .
2. Anticancer Properties
The compound has also been investigated for its cytotoxic effects against cancer cell lines. Notably, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit the growth of HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.
- Case Study: Dual Antimicrobial and Anticancer Activity
In a comprehensive evaluation of synthesized derivatives, several compounds were identified as having dual antimicrobial and anticancer properties. The most effective candidates exhibited IC50 values indicating potent cytotoxicity against cancer cell lines while maintaining significant antibacterial activity .
Enzyme Inhibition
1. Targeting Purine Biosynthesis
Thieno[2,3-d]pyrimidine derivatives have been explored as inhibitors of enzymes involved in purine biosynthesis. Specifically, compounds like this compound have been shown to inhibit enzymes such as GARFTase and AICARFTase.
- Case Study: Inhibition Studies
A study focused on evaluating the structural requirements for selective inhibition of these enzymes found that certain thieno[2,3-d]pyrimidine analogs effectively inhibited both GARFTase and AICARFTase in isolated enzyme assays. This suggests potential therapeutic applications in cancer treatment by disrupting critical metabolic pathways in rapidly proliferating cells .
Summary Table of Applications
| Application Type | Specific Activity | Notable Findings |
|---|---|---|
| Antimicrobial | Broad-spectrum activity | MIC values between 4–16 µg/mL against various strains |
| Anticancer | Cytotoxicity against HepG-2 and MCF-7 | Effective IC50 values indicating significant potency |
| Enzyme Inhibition | Inhibition of GARFTase and AICARFTase | Compounds showed selective inhibition in enzyme assays |
Mechanism of Action
The mechanism by which 3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Arylideneamino Derivatives
Compounds such as 3-arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones (e.g., 4a–h) demonstrate how substituents influence physicochemical properties. For example:
- 4a (benzylideneamino): Melting point 166–168°C, 92% yield.
- 4b (4-chlorobenzylideneamino): Melting point 198–200°C, 85% yield.
- 4c (4-hydroxybenzylideneamino): Reduced yield (62%) due to steric and electronic effects of the hydroxyl group .
These derivatives highlight the role of aromatic aldehydes in modulating crystallinity and solubility, which may affect bioavailability.
Alkyl and Aryl Modifications
- 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one: Incorporation of a methylisoxazole group introduces hydrogen-bonding capabilities, which may improve target affinity .
Antimicrobial Activity
The parent compound’s 6-(benzimidazol-2-yl)-3,5-dimethyl-2-sulfanyl derivative showed antimicrobial activity comparable to streptomycin (100 µg/mL) in vitro, though antifungal efficacy was absent . In contrast, thieno[2,3-d]pyrimidin-4-one derivatives with phenyl and substituted benzyl groups (e.g., 67c–67g) exhibited potent PglD inhibition (IC50: 0.37–2.2 µM), a target critical for bacterial glycosylation (Table 1) .
Table 1: PglD Inhibitory Activity of Selected Thienopyrimidines
| Compound | R2 | IC50 (µM) |
|---|---|---|
| 67c | 4-MeO-PhCH2CH2 | 0.54 |
| 67d | 4-F-PhCH2CH2 | 0.42 |
| 67f | 3,5-(MeO)2-PhCH2CH2 | 0.37 |
Electron-withdrawing groups (e.g., -F) enhance potency, likely through improved enzyme active-site interactions .
Enzyme Inhibition and Therapeutic Potential
- TrmD Methyltransferase : The dimethyl-sulfanyl scaffold shows affinity for TrmD, a bacterial enzyme linked to antibiotic resistance, suggesting utility in overcoming streptomycin resistance .
- TRPA1 Inhibition: Derivatives like 3H,4H-thieno[2,3-d]pyrimidin-4-one are patented as TRPA1 antagonists for pain and inflammation, indicating scaffold versatility .
- CK2 Inhibition: Analogous 5-hetarylamino-3-arylindazole derivatives derived from thienopyrimidines exhibit kinase inhibitory activity, though the dimethyl-sulfanyl variant’s role remains unexplored .
Biological Activity
3,5-Dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C₈H₈N₂OS₂
- CAS Number : 51486-14-7
Antimicrobial Activity
Research has shown that thienopyrimidinone derivatives exhibit notable antimicrobial properties. A study evaluated various derivatives, including those based on the thieno[2,3-d]pyrimidine structure, against several bacterial strains.
Key Findings:
- Significant Activity : Compounds demonstrated substantial antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
- Minimum Inhibitory Concentration (MIC) : The most potent compounds had MIC values as low as 16 µg/mL against resistant strains .
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4c | E. coli | 16 |
| 4e | S. aureus | 8 |
| 5g | M. tuberculosis | 32 |
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidinones has also been explored. These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
Key Findings:
- Pim Kinase Inhibition : Compounds derived from thieno[2,3-d]pyrimidinone exhibited significant inhibition of Pim kinases, which are implicated in various cancers .
- Cell Line Testing : In vitro studies showed that certain derivatives led to a reduction in viability of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | MCF7 | 1.18 |
| 7d | HCT116 | 1.97 |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Hemolytic assays indicated that the most potent antimicrobial compounds were non-toxic at concentrations up to 200 µmol/L .
Case Studies
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial efficacy. Compounds with specific substitutions at the amido or imino positions showed enhanced activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Cells : The cytotoxic effects of several thieno[2,3-d]pyrimidinone derivatives were compared across different cancer cell lines, revealing that structural modifications significantly influenced their effectiveness.
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves cyclocondensation reactions. For example, thiourea derivatives can react with α,β-unsaturated ketones or esters under acidic or basic conditions to form the pyrimidinone core. Substituents like methyl and sulfanyl groups are introduced via precursor selection or post-cyclization modifications. A published protocol for analogous compounds uses microwave-assisted synthesis to improve reaction efficiency and yield .
Q. How is the structural identity of this compound confirmed in synthetic studies?
Key characterization techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and ring connectivity.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₉H₈N₂OS₂ has a theoretical mass of 240.23 g/mol; deviations <2 ppm indicate purity).
- X-ray crystallography for unambiguous confirmation of the fused bicyclic system, as demonstrated in related thienopyrimidinone derivatives .
Q. What are the stability and storage recommendations for this compound?
While direct data on this compound is limited, structurally similar thienopyrimidinones are hygroscopic and sensitive to light. Recommendations include storage in inert atmospheres (argon) at -20°C and use of amber vials to prevent photodegradation. Stability under aqueous conditions should be tested via accelerated degradation studies (pH 3–9, 40°C) .
Advanced Research Questions
Q. How can conflicting reports on biological targets (e.g., TRPA1 vs. FGFR1 inhibition) be resolved for this scaffold?
Derivatives of thieno[2,3-d]pyrimidin-4-one have shown activity against TRPA1 (patented by Boehringer Ingelheim ) and FGFR1 (via C-2 substituent modifications ). To resolve target selectivity:
- Perform competitive binding assays with TRPA1 and FGFR1 isoforms.
- Analyze crystal structures of ligand-target complexes to identify critical binding residues.
- Use molecular dynamics simulations to assess conformational changes induced by substituents (e.g., sulfanyl vs. amino groups).
Q. What strategies optimize synthetic yield for large-scale production of this compound?
Key factors include:
- Catalyst selection : Pd/C or Ni catalysts enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces side reactions .
- Purification : Gradient column chromatography (hexane/ethyl acetate) isolates the product with >95% purity.
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | +25% |
| Solvent | DMF | +15% |
| Temperature | 90°C (microwave) | +30% |
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinities to targets like TRPA1 or FGFR1 using software (AutoDock Vina, Schrödinger).
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with inhibitory potency.
- ADMET prediction : Use tools like SwissADME to optimize logP (<3) and eliminate hepatotoxicity risks .
Q. What crystallographic insights are critical for understanding structure-activity relationships (SAR)?
X-ray studies of analogous compounds reveal:
- The planar pyrimidinone core facilitates π-π stacking with aromatic residues in target proteins.
- Methyl groups at C-3 and C-5 induce steric effects that modulate binding pocket interactions.
- Sulfanyl groups at C-2 form hydrogen bonds with catalytic lysine or aspartate residues .
Q. How can solubility challenges in biological assays be addressed?
- Prodrug strategies : Introduce phosphate or acetyl groups to improve aqueous solubility.
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Salt formation : Hydrochloride salts of amino-substituted analogs show enhanced solubility (tested in pH 7.4 buffer) .
Data Contradiction Analysis
Q. Why do some studies report low enzymatic inhibition despite high binding affinity?
Discrepancies may arise from:
- Assay conditions : Variations in ionic strength or cofactor availability (e.g., Mg²⁺ for kinase assays).
- Off-target effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- Metabolic instability : Test compound stability in liver microsomes to rule out rapid degradation .
Q. How can researchers validate conflicting cytotoxicity data across cell lines?
- Dose-response curves : Generate IC₅₀ values in triplicate across multiple cell lines (e.g., HEK293, HeLa).
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.
- Transcriptomic profiling : RNA-seq can identify off-target pathways (e.g., oxidative stress response) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
